molecular formula C14H21Cl2NO B13765189 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride CAS No. 63979-07-7

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride

Cat. No.: B13765189
CAS No.: 63979-07-7
M. Wt: 290.2 g/mol
InChI Key: YWWNWKYRDJDBOZ-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and specific substituents such as chloro, dimethyl, and ethoxy groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:

    Nitration and Reduction: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-naphthylamine.

    Tetrahydro Modification: The naphthylamine undergoes hydrogenation to introduce tetrahydro modifications.

    Substitution Reactions: Chlorination, methylation, and ethoxylation are carried out to introduce the chloro, dimethyl, and ethoxy groups, respectively.

    Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with DNA: Affect gene expression and cellular functions.

    Modulate Receptors: Influence receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: A simpler analog without tetrahydro, chloro, dimethyl, and ethoxy modifications.

    2-Naphthylamine: Similar structure but with the amino group at a different position.

    1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the chloro, dimethyl, and ethoxy groups.

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

63979-07-7

Molecular Formula

C14H21Cl2NO

Molecular Weight

290.2 g/mol

IUPAC Name

(8-chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C14H20ClNO.ClH/c1-4-17-13-9-8-11(15)14-10(13)6-5-7-12(14)16(2)3;/h8-9,12H,4-7H2,1-3H3;1H

InChI Key

YWWNWKYRDJDBOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-]

Origin of Product

United States

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